molecular formula C20H22Cl2N2O3S B12466270 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B12466270
M. Wt: 441.4 g/mol
InChI Key: QIWJVEMBVFQQIZ-UHFFFAOYSA-N
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Description

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and subsequent attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound readily available for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 1-[(2,4-DICHLOROPHENYL)METHANESULFONYL]-N-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22Cl2N2O3S

Molecular Weight

441.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22Cl2N2O3S/c1-14-2-6-18(7-3-14)23-20(25)15-8-10-24(11-9-15)28(26,27)13-16-4-5-17(21)12-19(16)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,25)

InChI Key

QIWJVEMBVFQQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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